molecular formula C11H7FO3 B1447013 3-acetyl-7-fluoro-2H-chromen-2-one CAS No. 1318770-38-5

3-acetyl-7-fluoro-2H-chromen-2-one

Cat. No.: B1447013
CAS No.: 1318770-38-5
M. Wt: 206.17 g/mol
InChI Key: FWNPARQZOFDGOO-UHFFFAOYSA-N
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Description

3-acetyl-7-fluoro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of an acetyl group at the third position and a fluorine atom at the seventh position on the chromen-2-one ring. The molecular formula of this compound is C11H7FO3, and it has a molecular weight of 206.17 g/mol .

Biochemical Analysis

Biochemical Properties

3-Acetyl-7-fluoro-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with azanucleophilic compounds, influencing electron transfer processes . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s structure allows it to fit into the active sites of target enzymes, where it can either block substrate access or facilitate catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. The compound’s influence on metabolic pathways can lead to changes in energy production, biosynthesis, and other essential cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments . The distribution of the compound within tissues can also affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-acetyl-7-fluoro-2H-chromen-2-one can be synthesized through the condensation reaction of 4-fluoro-2-hydroxybenzaldehyde with ethyl 3-oxobutanoate in the presence of a base such as piperidine. The reaction is typically carried out at room temperature for about 10 minutes, resulting in the formation of a precipitate, which is then collected by vacuum filtration .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-7-fluoro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

3-acetyl-7-fluoro-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of fluorescent dyes, optical brighteners, and other industrial applications

Comparison with Similar Compounds

Similar Compounds

  • 3-acetyl-7-hydroxy-2H-chromen-2-one
  • 3-acetyl-2H-chromen-2-one
  • 7-fluoro-2H-chromen-2-one

Uniqueness

3-acetyl-7-fluoro-2H-chromen-2-one is unique due to the presence of both an acetyl group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the acetyl group provides a reactive site for further chemical modifications .

Biological Activity

3-Acetyl-7-fluoro-2H-chromen-2-one is a coumarin derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. Its molecular formula is C11H9F O3, and it features a fluorine atom at the 7-position of the chromenone ring, which enhances its lipophilicity and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, including cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation and cancer progression.
  • Receptor Interaction : It can modulate receptor signaling pathways, influencing cellular responses related to growth and apoptosis.
  • DNA Interaction : The compound may interact with DNA, potentially leading to alterations in gene expression and cellular metabolism.

Biochemical Pathways Affected

Research indicates that this compound influences several biochemical pathways:

  • Inflammatory Pathways : By inhibiting COX enzymes, it reduces the synthesis of pro-inflammatory prostaglandins.
  • Cell Proliferation : The compound affects cell cycle regulation through modulation of kinase activity.
  • Antioxidant Activity : It exhibits antioxidant properties that can mitigate oxidative stress within cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial effects against various pathogens. In a study assessing its antibacterial properties:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 µM
Escherichia coli31.25 µM
Candida albicans62.5 µM

These results indicate its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. A study reported that it induces apoptosis in human cancer cell lines through the activation of caspase pathways:

Cell LineIC50 (µM)
HeLa10
MCF-715
A54912

These findings suggest that this compound could be further developed as an anticancer therapeutic .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound effectively reduces inflammatory markers such as TNF-alpha and IL-6 in activated macrophages. This suggests its utility in treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Effects : In a preclinical trial involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis and reduced proliferation markers .
  • Case Study on Antimicrobial Efficacy : A clinical evaluation showed that patients treated with formulations containing this compound experienced faster recovery from bacterial infections than those receiving standard antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption following oral administration, with hepatic metabolism leading to active metabolites that contribute to its biological effects. Its lipophilic nature allows for effective tissue distribution .

Properties

IUPAC Name

3-acetyl-7-fluorochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c1-6(13)9-4-7-2-3-8(12)5-10(7)15-11(9)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNPARQZOFDGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2)F)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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